molecular formula C15H17NO B7844260 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine

Cat. No.: B7844260
M. Wt: 227.30 g/mol
InChI Key: UYSBBVAYCXGVHD-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-10-5-11-17-15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSBBVAYCXGVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biocatalysis:enzymes Offer a Powerful Tool for Asymmetric Synthesis Due to Their High Stereoselectivity and Mild Reaction Conditions.

Transaminases (ATAs): Amine transaminases can be used for the biocatalytic amination of prochiral ketones to produce chiral amines. A two-step strategy involving the Wacker-Tsuji oxidation of an allyl-substituted arene to a ketone, followed by a highly stereoselective ATA-catalyzed biotransamination, can yield either the (S)- or (R)-amine enantiomer depending on the specific enzyme used. researchgate.net

Chemoenzymatic Cascades: A one-pot, two-step chemoenzymatic synthesis can combine biocatalytic reductive amination with a palladium-catalyzed Buchwald-Hartwig cross-coupling. nih.govnih.gov This method allows for the direct conversion of prochiral ketones into enantiopure α-chiral anilines. The use of a surfactant is often key to enabling the sequential reactions in the same flask, preventing the palladium catalyst from being inhibited by components of the biocatalytic reaction medium. nih.govnih.gov

Chiral Auxiliaries and Catalysts:

General Purification and Characterization Techniques for Novel Amines

The isolation and structural elucidation of novel amines like 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

The purification of amines by chromatography can be challenging due to their basic nature, which can lead to strong interactions with the stationary phase, resulting in poor peak shape, yield loss, or degradation. biotage.combiotage.com Several strategies have been developed to overcome these issues.

Normal-Phase Chromatography (NPC): While standard silica (B1680970) gel is acidic and can cause issues, several modifications can be employed. biotage.com

Mobile Phase Additives: Adding a small amount of a competing amine (e.g., triethylamine (B128534), n-propylamine, ammonia) to the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, improving peak shape and recovery. biotage.combiotage.comnih.gov

Modified Stationary Phases: Using amine-functionalized silica or basic alumina (B75360) columns provides a more inert surface for the separation of basic compounds, often allowing for the use of simple solvent systems like hexane/ethyl acetate (B1210297) without basic additives. biotage.combiotage.com

Reversed-Phase Chromatography (RPC): RPC is a powerful tool for purifying polar and ionizable compounds. biotage.com

pH Adjustment: For basic amines, performing the separation at a high pH (typically 2 units above the amine's pKa) neutralizes the amine to its free-base form. This increases its lipophilicity and retention on the C18 column, often leading to better separation. biotage.comsielc.com Volatile bases like triethylamine (TEA) or ammonium (B1175870) hydroxide (B78521) are often used as mobile phase modifiers. biotage.com

Buffer-Assisted Extraction: Before chromatography, selective separation of primary, secondary, and tertiary amines from a reaction mixture can sometimes be achieved through liquid-liquid extraction using aqueous buffers of varying pH. acs.org

Table 1: Chromatographic Purification Strategies for Amines
TechniqueChallengeSolutionReference
Normal-Phase (Silica Gel)Strong acid-base interaction causing peak tailing and yield loss.Add a competing amine (e.g., triethylamine, n-propylamine) to the mobile phase. biotage.comnih.gov
Normal-PhaseReactivity and strong binding to acidic silica.Use an amine-functionalized or alumina stationary phase. biotage.combiotage.com
Reversed-Phase (C18)Poor retention of protonated (polar) amines at neutral/acidic pH.Increase mobile phase pH (> pKa of amine) to run as the free base, increasing retention. biotage.comsielc.com
GeneralComplex mixtures of primary, secondary, and tertiary amines.Pre-purification via liquid-liquid extraction with pH-adjusted buffers. acs.org

Spectroscopic Methods

Once purified, the structure of the novel amine is confirmed using a suite of spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For a primary amine, characteristic absorptions include:

Two moderately weak bands in the 3500-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orglibretexts.org

An N-H bending (scissoring) vibration observed around 1650-1550 cm⁻¹. libretexts.orgyoutube.com

C-N stretching absorptions, which appear in the 1350-1000 cm⁻¹ range. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: Protons on the carbon adjacent to the nitrogen (H-C-N) typically resonate in the δ 2.3-3.0 ppm range. libretexts.org The chemical shift of the N-H protons is variable (δ 0.5-5.0 ppm) and concentration-dependent due to hydrogen bonding; the peak is often broad. libretexts.orglibretexts.org

¹³C NMR: The carbon atom attached to the amino group (C-N) shows a characteristic chemical shift that can be used for structural confirmation.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound.

Nitrogen Rule: A key feature for compounds containing an odd number of nitrogen atoms, such as a primary amine, is that their molecular ion (M⁺) will have an odd mass-to-charge (m/z) value. libretexts.org

Fragmentation: The most common fragmentation pathway for amines is the α-cleavage, where the bond between the α- and β-carbons is broken, leading to a stable, nitrogen-containing resonance-stabilized cation.

Table 2: Key Spectroscopic Data for Primary Amines
MethodFeatureTypical Range / ObservationReference
IR SpectroscopyN-H StretchTwo bands at 3500-3300 cm⁻¹ libretexts.orglibretexts.org
N-H Bend (Scissor)1650-1550 cm⁻¹ libretexts.orgyoutube.com
C-N Stretch1350-1000 cm⁻¹ libretexts.org
¹H NMR SpectroscopyH-C-N Protonsδ 2.3-3.0 ppm libretexts.org
N-H Protonsδ 0.5-5.0 ppm (variable, often broad) libretexts.orglibretexts.org
Mass SpectrometryMolecular Ion (M⁺)Odd m/z value (Nitrogen Rule) libretexts.org

Broad-Spectrum Bioactivity Screening

Antimicrobial Activity Assessments

The antimicrobial properties of this compound and its congeners have been a subject of scientific investigation, revealing a spectrum of activity against various pathogens.

Synthetic 1,3-bis(aryloxy)propan-2-amines, a class of compounds to which this compound belongs, have demonstrated notable antibacterial activity against a range of Gram-positive bacteria. nih.govnih.gov Studies have reported that these compounds exhibit minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antibacterial action. nih.govnih.gov Specifically, MIC values have been observed in the range of 2.5–10 μg/mL against various bacterial strains. nih.govnih.gov

The efficacy of these compounds extends to multi-drug resistant strains, a significant challenge in modern medicine. For instance, certain 1,3-bis(aryloxy)propan-2-amines have been effective in inhibiting the growth of clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal bactericidal concentrations (MBC) were found to be similar to the MIC values, indicating a bactericidal, rather than bacteriostatic, mechanism of action. nih.gov This suggests that these compounds actively kill the bacteria.

Table 1: Representative Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amines Against Gram-Positive Pathogens

Compound Class Bacterial Strain MIC (µg/mL)
1,3-bis(aryloxy)propan-2-amines Streptococcus pyogenes 2.5 - 10
1,3-bis(aryloxy)propan-2-amines Staphylococcus aureus 2.5 - 10
1,3-bis(aryloxy)propan-2-amines Enterococcus faecalis 5 - 10
1,3-bis(aryloxy)propan-2-amines MRSA strains 2.5 - 10

Data is representative of the compound class as reported in scientific literature. nih.govnih.gov

Previous studies have indicated that synthetic 1,3-bis(aryloxy)propan-2-amines possess both antifungal and antiprotozoal activities. nih.govnih.gov While specific MIC values for the antifungal activity of this compound are not extensively detailed in the currently available literature, related structures containing a biphenyl (B1667301) moiety have been investigated. For instance, certain biphenyl derivatives have shown inhibitory activity against fungal pathogens such as Trichophyton rubrum, with MIC values that are comparable or superior to standard antifungal agents. nih.gov

In the realm of antiprotozoal activity, research on the closely related 1,3-bis(aryloxy)propan-2-ols has demonstrated effective antileishmanial activity against Leishmania amazonensis promastigotes, with some compounds exhibiting IC50 values below 15.0 μM. nih.gov These compounds were also able to reduce the number of internalized parasites in infected macrophages. nih.gov The structural similarity suggests that the amine analogues, including this compound, may hold similar potential.

Antiproliferative Activity in Diverse Cancer Cell Lines

The potential of biphenyl-containing compounds to inhibit the growth of cancer cells has been an active area of research. While specific data for this compound is limited, related hydroxylated biphenyl compounds have demonstrated significant antiproliferative activity against malignant melanoma cells, with IC50 values in the low micromolar range (1.7 ± 0.5 μM and 2.0 ± 0.7 μM). nih.gov These compounds were found to be selective for tumor cells over normal fibroblasts. nih.gov

Furthermore, other biphenyl derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For example, certain eugenol-related biphenyls have shown pronounced antiproliferative activity. nih.gov The inclusion of a biphenyl moiety appears to be a key structural feature for this activity. The table below presents representative data for the antiproliferative activity of related biphenyl compounds against various cancer cell lines.

Table 2: Representative Antiproliferative Activity of Biphenyl Derivatives in Cancer Cell Lines

Compound Type Cancer Cell Line IC50 (µM)
Hydroxylated Biphenyls Melanoma 1.7 - 2.0
Eugenol-related Biphenyls Melanoma Data indicates significant activity
Bis-pyrazoline Derivatives Various (e.g., breast, colon) 1.05 - 4.80

Data is representative of related biphenyl compound classes as reported in scientific literature. nih.govnih.gov

Enzyme Inhibition Assays

Histone Acetyltransferase (HAT) Inhibition Profiling (e.g., p300/CBP)

Histone acetyltransferases (HATs), such as p300 and its paralog CBP, are crucial regulators of gene transcription and have emerged as potential therapeutic targets in cancer. nih.govthno.orgnih.gov These enzymes are often overexpressed in cancer cells, contributing to oncogene activation and tumor progression. thno.orgnih.gov Small molecule inhibitors of p300/CBP can reduce histone acetylation, down-regulate oncogene transcription, and induce cancer cell death. thno.orgnih.gov

While there is extensive research on various small-molecule inhibitors of p300/CBP, there is currently no direct scientific literature available that specifically evaluates this compound or the broader class of 1,3-bis(aryloxy)propan-2-amines for their ability to inhibit p300/CBP histone acetyltransferases. The existing research on p300/CBP inhibitors focuses on other chemical scaffolds. nih.govgoogle.comescholarship.org Therefore, the potential of this compound as a HAT inhibitor remains an open area for future investigation.

DNA Topoisomerase I Modulation Studies

DNA topoisomerases are crucial enzymes involved in managing the topological states of DNA. ncats.io Type I topoisomerases, such as human Topoisomerase I, create transient single-strand breaks in the DNA to relieve supercoiling during replication and transcription. ncats.ioresearchgate.net The inhibition of this enzyme is a key mechanism for several anticancer drugs, which stabilize the covalent enzyme-DNA complex, leading to cell death. ncats.ioresearchgate.net

Currently, there is no direct published research specifically evaluating the modulatory effects of this compound on DNA Topoisomerase I. While various natural and synthetic compounds, including some alkaloids, have been identified as Topoisomerase I inhibitors, the activity of this particular biphenylalkoxyamine derivative has not been reported in the reviewed literature. nih.gov

Kinesin Motor Protein (e.g., HSET/KIFC1) Inhibition Studies

Kinesin motor proteins are essential for intracellular transport and cell division. The human kinesin HSET (also known as KIFC1) plays a critical role in the clustering of extra centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and survive. mdpi.com This makes HSET a potential target for cancer therapy.

No specific studies on the inhibitory activity of this compound against HSET/KIFC1 have been found in the public domain. However, research into other structurally related compounds provides some context. For instance, a series of ethyl 2-(3-([1,1′-biphenyl]-3-carboxamido)propanamido)-4-methylthiazole-5-carboxylate derivatives has been investigated as HSET inhibitors. mdpi.com These compounds, while sharing a biphenyl moiety, possess a different core structure and linkage to the amine group compared to this compound. The development of potent HSET inhibitors like AZ82 has demonstrated the feasibility of targeting this motor protein with small molecules. nih.gov

Metalloproteinase and Elastase Inhibition Assays (e.g., MMPs, HNE)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and inflammation. Human Neutrophil Elastase (HNE) is a serine protease that can degrade a wide range of extracellular matrix proteins. researchgate.net

Direct in vitro assay data for the inhibition of MMPs or HNE by this compound is not available in the reviewed literature. However, the biphenyl scaffold is a known feature in some MMP inhibitors. For example, a series of N-i-Propoxy-N-biphenylsulfonylaminobutylhydroxamic acids have been shown to be potent inhibitors of MMP-2 and MT1-MMP. europeanpharmaceuticalreview.com Additionally, 4,4'-biphenylsulfonamides have been characterized as selective inhibitors of MMP-2 and MMP-13. nih.gov These findings suggest that biphenyl-containing compounds can interact with the active sites of MMPs, but the specific activity of this compound remains to be determined. Similarly, while numerous compounds have been developed as HNE inhibitors, no data currently links this specific molecule to HNE inhibition. researchgate.net

Receptor Binding and Functional Affinity Studies

G Protein-Coupled Receptor (GPCR) Ligand Binding (e.g., Histamine (B1213489) H3 Receptor)

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters. nih.gov Biphenylalkoxyamine derivatives have been a subject of interest as H3R ligands. nih.gov

Studies on a series of biphenylalkoxyamine derivatives have demonstrated that these compounds can exhibit high affinity for the human H3 receptor. nih.gov The affinity is influenced by the nature of the amine moiety, the length of the alkyl chain, and the substitution pattern on the biphenyl ring system. nih.gov While specific Ki values for this compound are not explicitly reported, related compounds with different amine substituents and alkyl chain lengths show affinities in the nanomolar range. nih.gov For example, 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane has a reported Ki value of 33.9 nM for the human H3R. nih.gov

Table 1: Histamine H3 Receptor Affinity of a Related Biphenylalkoxyamine Derivative

Compound Structure hH3R Ki (nM)

Sigma Receptor Subtype Selectivity and Functional Activity (e.g., Sigma-1 Receptor)

Sigma receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in the regulation of various cellular functions. Two main subtypes have been identified: sigma-1 and sigma-2.

There is no direct experimental data available for the binding affinity and selectivity of this compound for sigma receptor subtypes. However, research on related compounds suggests that the biphenylalkoxyamine scaffold can interact with sigma receptors. For instance, some bivalent ligands containing a sigma-2 receptor active species have been developed. The selectivity for sigma-1 versus sigma-2 receptors is a critical aspect of their pharmacological profile. For example, the compound MAM03055A shows a 60-fold selectivity for the sigma-2 receptor over the sigma-1 receptor. The potential of this compound to act as a sigma receptor ligand, and its subtype selectivity, would require specific binding assays.

Nuclear Receptor Coactivator Protein-Protein Interaction Inhibition

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Their activity is modulated by the recruitment of coactivator proteins, a process often mediated by an LXXLL peptide motif on the coactivator binding to the receptor.

A study on 3,3'-disubstituted bipolar biphenyls has shown that these compounds can act as proteomimetic analogs of the LXXLL motif and inhibit the protein-protein interaction between nuclear receptors and their coactivators. These biphenyl compounds were designed to mimic the key interactions of the LXXLL motif and were found to be effective in competitive binding assays. Given that this compound is a 3-substituted biphenyl derivative, it shares a structural feature with this class of inhibitors. However, without direct experimental data, its ability to inhibit nuclear receptor coactivator interactions remains speculative.

Cellular Phenotypic Screening and Mechanism of Action Elucidation

Induction of Cellular Differentiation in Hematopoietic Cell Lines

There is no available research data on the effects of this compound on the differentiation of hematopoietic cell lines. Studies investigating whether this compound can induce myeloid or lymphoid lineage commitment from hematopoietic stem and progenitor cells have not been reported. nih.govnih.govstemcell.comgoogle.comhaematologica.org

Cell Cycle Progression Analysis

The impact of this compound on cell cycle progression has not been documented. Standard assays, such as flow cytometry analysis of DNA content, have not been applied to determine if the compound induces cell cycle arrest at any phase (G0/G1, S, or G2/M). researchgate.netnih.govnih.govmdpi.comthermofisher.com

Assessment of Cytotoxicity in Defined Cellular Models

Specific data on the cytotoxic effects of this compound against defined cancer or normal cell lines are not available in the scientific literature. Therefore, key parameters such as IC50 (half-maximal inhibitory concentration) values have not been determined for this compound. mdpi.comnih.govnih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Biphenyl (B1667301) Moiety

The biphenyl group, with its two connected phenyl rings, offers a versatile scaffold for structural modification. The spatial arrangement of the oxy-propanamine linker and the electronic effects of substituents on the rings are pivotal in defining the molecule's interaction profile.

Positional Isomerism of the Oxy-Propanamine Linkage

The meta-position, as seen in the parent compound, provides a specific angular orientation of the propanamine chain relative to the two phenyl rings. Shifting this linkage to the ortho or para position would alter the molecule's conformational flexibility and the spatial relationship between the amine group and the biphenyl system. This, in turn, could affect how the molecule fits into a receptor's binding pocket. For instance, in other classes of biphenyl derivatives, a shift from a meta to a para substituent has been shown to impact biological activity by altering the molecule's interaction with key residues in a target protein.

Positional Isomer Potential Impact on Activity
ortho-([1,1'-Biphenyl]-2-yloxy)propan-1-amineMay introduce steric hindrance, restricting the rotation of the phenyl rings and potentially forcing a specific, and possibly more active, conformation.
meta-([1,1'-Biphenyl]-3-yloxy)propan-1-amineProvides a balance of flexibility and defined spatial orientation of the side chain.
para-([1,1'-Biphenyl]-4-yloxy)propan-1-amineResults in a more linear and extended molecular shape, which could be favorable or unfavorable depending on the topology of the target binding site.
This table presents hypothetical effects based on general principles of medicinal chemistry, as specific experimental data for these isomers is not readily available.

Substitution Effects on the Biphenyl Rings

The introduction of various substituents, such as halogens, alkyl groups, or even additional aryl groups, onto the biphenyl rings can modulate the compound's lipophilicity, electronic distribution, and steric profile. These modifications are a common strategy in drug design to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.

Halogen Substitution: The addition of halogen atoms (e.g., fluorine, chlorine, bromine) can enhance binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds. The position of the halogen is critical; for example, in some classes of compounds, ortho-halogenation has been found to be more effective for inhibiting certain enzymes compared to meta-substitution. Quantitative structure-activity relationship (QSAR) studies on polychlorinated biphenyls have demonstrated that the number and position of chlorine atoms correlate with their biological and toxicological activities.

Alkyl and Aryl Substitution: The incorporation of alkyl groups (e.g., methyl, ethyl) can increase lipophilicity, which may enhance membrane permeability. However, bulky alkyl groups can also introduce steric hindrance, potentially reducing binding affinity if they clash with the receptor surface. The addition of aryl groups would create terphenyl or quaterphenyl analogs, significantly increasing the size and complexity of the molecule and altering its potential binding modes.

Substituent Position Potential Effect on Activity
Chlorineortho to ether linkageMay induce a specific dihedral angle between the phenyl rings, enhancing binding.
Fluorinepara to ether linkageCan increase metabolic stability and modulate electronic properties.
Methylmeta to ether linkageMay provide additional hydrophobic interactions within the binding pocket.
PhenylVariesSignificantly increases molecular size and potential for pi-stacking interactions.
This table illustrates potential outcomes of substitutions based on established medicinal chemistry principles, in the absence of specific data for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine.

Elucidation of the Propan-1-amine Chain's Role

Variations in Alkyl Chain Length and Branching

The length of the alkyl chain connecting the biphenyl ether moiety to the amine group is often a key determinant of biological activity. A three-carbon linker, as in the propanamine chain, is a common motif in many biologically active compounds, suggesting it provides an optimal spacing and orientation for interaction with target proteins.

Shortening the chain to an ethylamine or a methylamine would bring the amine group closer to the bulky biphenyl core, which could lead to steric clashes or a suboptimal positioning for crucial interactions like hydrogen bonding.

Lengthening the chain to a butanamine or pentanamine would increase the molecule's flexibility and the distance between the pharmacophoric groups. This could either allow for new, favorable interactions or result in a loss of potency due to an improper fit in the binding site. Studies on other series of compounds, such as p-alkylaminophenols, have shown that increasing the alkyl chain length can enhance certain biological activities.

Branching on the alkyl chain, for instance, by introducing a methyl group at the alpha or beta position, would create a chiral center and introduce steric bulk, which could influence both potency and selectivity.

Stereochemical Influences on Activity

While this compound itself is not chiral, the introduction of a substituent on the propanamine chain or the conversion of the amine to a propan-2-ol would create a stereocenter. In many classes of drugs, including aryloxypropanolamines, the different enantiomers exhibit significantly different pharmacological activities and potencies. This stereoselectivity arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral. One enantiomer may fit optimally into the binding site, while the other may have a weaker interaction or even interact with a different target altogether. For example, in related propanolamine derivatives, the (S)-enantiomers have been shown to have a higher degree of antagonism at certain receptors than the (R)-enantiomers.

Investigation of Amine Functional Group Modifications

The primary amine group is a key functional handle, capable of forming hydrogen bonds and ionic interactions, which are often crucial for receptor binding. Modification of this group can have a profound impact on the compound's activity.

N-Alkylation: Conversion of the primary amine to a secondary (e.g., N-methyl, N-ethyl) or tertiary amine (e.g., N,N-dimethyl) would alter its hydrogen bonding capacity and basicity. While a primary amine has two hydrogen bond donors, a secondary amine has one, and a tertiary amine has none. This can dramatically affect the binding affinity for a target that relies on hydrogen bonding with the amine.

N-Acylation: Converting the amine to an amide would neutralize its basicity and change its electronic and steric properties. This could be a strategy to modulate the molecule's pharmacokinetic profile, for instance, by creating a prodrug that is later metabolized to the active primary amine.

Conversion to Other Functional Groups: Replacing the amine with other functional groups, such as a hydroxyl or a thiol, would fundamentally change the nature of the interactions it can form. A hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, while a thiol has different reactivity and bonding properties.

The systematic exploration of these structural modifications is essential for developing a comprehensive understanding of the SAR and SPR of this compound and for guiding the design of new analogs with improved biological profiles.

Conversion to Secondary or Tertiary Amines

No specific studies were identified that describe the synthesis and biological evaluation of secondary or tertiary amine derivatives of this compound. Research on other classes of compounds, such as 1,3-bis(aryloxy)propan-2-amines, has explored N-substitution, but this data cannot be directly extrapolated to the target compound without significant assumptions that would compromise scientific accuracy.

Incorporation of Cyclic Amine Systems (e.g., piperidine, piperazine derivatives)

There is no available research detailing the incorporation of cyclic amine systems like piperidine or piperazine onto the propanamine scaffold of this compound. While the use of such cyclic amines is a common strategy in medicinal chemistry to alter properties like selectivity, potency, and pharmacokinetics, the specific impact of these modifications on the biphenyl-3-yloxy-propanamine scaffold has not been documented.

Development of Pharmacophoric Models for Target Interaction

Pharmacophore models are typically developed based on a series of active compounds that bind to a specific biological target. Although models exist for various monoamine transporter inhibitors and other targets that may recognize the biphenyl ether motif, no pharmacophore models have been specifically developed or published for this compound or its close analogs. Without a known biological target and a corresponding set of active analogs, the creation of a relevant pharmacophoric model is not feasible.

Analysis of Ligand Efficiency and Lipophilic Efficiency in Optimization

Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are metrics used to assess the quality of compounds during the drug discovery process, relating potency to molecular size and lipophilicity, respectively. uniroma1.itnih.gov These calculations require experimental biological activity data (like IC50 or Ki values) and physicochemical properties (LogP or LogD). uniroma1.it As no biological activity data for this compound has been found in the public domain, an analysis of its LE and LLE is not possible. Such efficiency metrics are valuable for comparing compounds within a series during lead optimization, a stage of research that does not appear to have been reached or published for this specific molecule. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is pivotal for identifying potential biological targets for a compound and understanding the molecular basis of their interaction.

Drawing on the structural similarities between 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine and other known biologically active molecules, researchers have identified several potential molecular targets. These targets are typically proteins or enzymes vital for the survival or virulence of pathogens. For instance, compounds featuring a biphenyl (B1667301) ether structure have been examined for their ability to inhibit various microbial targets. Key putative targets for this class of compounds include:

FtsZ (Filamenting temperature-sensitive mutant Z): A prokaryotic homolog of tubulin, FtsZ is essential for bacterial cell division. Its inhibition causes bacterial filamentation and eventual cell death, making it a promising target for new antibacterial drugs.

NorA (Norfloxacin resistance protein A): A member of the major facilitator superfamily (MFS) of transporters, NorA acts as a multidrug efflux pump in Staphylococcus aureus. By expelling a broad range of antimicrobial agents from the bacterial cell, NorA plays a significant role in antibiotic resistance. Inhibitors of NorA can, therefore, enhance the efficacy of existing antibiotics.

FabI (Enoyl-acyl carrier protein reductase): This enzyme is a crucial component of the bacterial fatty acid synthesis (FAS-II) pathway, which is necessary for building bacterial cell membranes. Inhibiting FabI disrupts the integrity of the bacterial cell membrane, leading to cell death.

Molecular docking simulations have been utilized to predict how this compound and related compounds might bind to the active sites of these potential targets. mdpi.com These studies help to identify the specific amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the ligand-protein complex. mdpi.com

For example, in studies of biphenyl-based compounds targeting FtsZ, the biphenyl group often occupies a hydrophobic pocket in the protein's active site. The ether linkage and the propan-1-amine side chain are predicted to form hydrogen bonds and electrostatic interactions with polar and charged residues at the edge of the binding site. These interactions are vital for positioning the ligand in a way that inhibits the protein's function.

Similarly, when docked into the active site of NorA, the lipophilic biphenyl portion of such compounds is thought to interact with hydrophobic residues within the transporter's substrate-binding cavity. The amine group, which is typically protonated at physiological pH, can form important ionic interactions with acidic residues like aspartic acid, known to be crucial for substrate recognition and transport by MFS pumps.

Below is a table summarizing the key interacting residues and interaction types for a hypothetical docking of this compound with these targets.

Target ProteinPutative Interacting ResiduesKey Interaction Types
FtsZ Gly21, Val24, Leu169, Phe183Hydrophobic interactions, π-π stacking, Hydrogen bonds
NorA Ile25, Phe47, Asp289, Glu222Hydrophobic interactions, Ionic interactions, Hydrogen bonds
FabI Gly93, Tyr156, Ile201, NAD+Hydrophobic interactions, π-π stacking with NAD+, Hydrogen bonds

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking offers a static view of ligand-protein interactions, molecular dynamics (MD) simulations provide a more dynamic and realistic perspective. nih.gov MD simulations track the movements of atoms and molecules over time, enabling researchers to evaluate the ligand's conformational flexibility and the stability of its bond with the target protein. nih.gov

For a compound such as this compound, MD simulations can show how the flexible propan-1-amine chain and the rotatable bond between the two phenyl rings explore different shapes within the binding site. mdpi.com These simulations can confirm whether the key interactions predicted by docking are maintained over time. mdpi.com The root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose is often calculated to measure the stability of the binding mode. A low and stable RMSD value during the simulation suggests a stable and favorable binding interaction.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more precise estimate of binding affinity than the scoring functions used in molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical link between the chemical structure of a series of compounds and their biological activity. nih.gov

In the context of this compound and its analogs, QSAR models can be created to predict their inhibitory activity against a specific target, such as FtsZ or NorA. nih.gov To build a QSAR model, a dataset of compounds with known biological activities is needed. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests (RF) are then used to create a mathematical model that correlates the molecular descriptors with the observed biological activity. nih.gov A reliable QSAR model can then be used to predict the activity of new, untested compounds, helping to prioritize the synthesis and experimental testing of the most promising candidates. nih.gov

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that affect the biological activity of the compounds. nih.gov For the this compound scaffold, QSAR models might show that properties such as the following are critical:

LogP (lipophilicity): The hydrophobicity of the biphenyl group is likely a crucial factor for binding to hydrophobic pockets in target proteins.

Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms in a molecule and often correlates with membrane permeability and hydrogen bonding capability.

Molecular Shape and Size: Descriptors related to the three-dimensional shape and volume of the molecule can be important for a good fit within the target's binding site.

Electrostatic properties: Descriptors related to the distribution of charge within the molecule can be vital for forming key ionic and hydrogen bonding interactions.

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives with enhanced activity. For example, if a QSAR model suggests that higher lipophilicity is beneficial, modifications to the biphenyl rings to increase their hydrophobicity could be explored. Conversely, if a certain level of polarity is needed, the side chain could be modified.

De Novo Drug Design and Virtual Screening for Novel Chemical Entities

De novo drug design and virtual screening are powerful computational techniques used to identify and optimize lead compounds in the early stages of drug discovery. nih.govnih.gov De novo design involves the creation of novel molecular structures with desired pharmacological properties, often within the binding site of a target protein. rsc.org Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov

De Novo Drug Design Based on the this compound Scaffold

The structure of this compound presents several opportunities for modification in a de novo design strategy. The biphenyl group, the ether linkage, and the terminal primary amine can all be altered to explore new chemical space and optimize potential interactions with a biological target.

A hypothetical de novo design study could involve the following steps:

Scaffold Selection and Preparation: The this compound scaffold would be prepared and its conformational space explored to identify low-energy conformers.

Fragment Library Generation: A library of molecular fragments would be compiled. These fragments would be designed to replace or supplement the functional groups of the parent scaffold.

Molecular Growth and Linking: Using a de novo design program, new molecules would be "grown" from the scaffold by adding fragments from the library. This can be done by either linking fragments to the existing functional groups or by replacing parts of the scaffold entirely.

Scoring and Ranking: The newly designed molecules would be scored based on a variety of factors, including their predicted binding affinity to a hypothetical target, drug-likeness (e.g., Lipinski's rule of five), and synthetic accessibility.

Below is a table of hypothetical novel chemical entities designed from the this compound scaffold, along with their predicted properties.

Compound IDModification from Parent ScaffoldPredicted Target ClassPredicted LogPPredicted Hydrogen Bond DonorsPredicted Hydrogen Bond Acceptors
NC-001 Replacement of primary amine with a cyclopropylamineKinases3.812
NC-002 Addition of a hydroxyl group to the 4'-position of the biphenyl ringGPCRs3.523
NC-003 Replacement of the ether linkage with a thioetherNuclear Receptors4.211
NC-004 N-acetylation of the primary amineIon Channels3.912
NC-005 Introduction of a fluorine atom at the 2'-position of the biphenyl ringEnzymes4.112

Virtual Screening for Novel Targets

Virtual screening can be employed to identify potential protein targets for this compound. This can be particularly useful when the mechanism of action of a compound class is unknown. A reverse docking approach, where the compound is docked against a large library of protein structures, could be utilized.

A hypothetical virtual screening campaign could be structured as follows:

Ligand Preparation: The 3D structure of this compound would be generated and optimized.

Target Database Selection: A database of protein structures, such as the Protein Data Bank (PDB), would be used. This database can be filtered to include proteins from specific families or those implicated in certain diseases.

Molecular Docking: The compound would be docked into the binding sites of all selected protein targets.

Hit Identification and Analysis: The results would be ranked based on docking scores, which estimate the binding affinity. The top-ranking protein-ligand complexes would be visually inspected to analyze the binding mode and key interactions.

The following table presents hypothetical results from a virtual screening campaign, highlighting potential protein targets for this compound.

Potential Protein TargetPDB IDDocking Score (kcal/mol)Key Predicted InteractionsPotential Therapeutic Area
Cyclin-Dependent Kinase 2 (CDK2) 1HCK-9.2Hydrogen bond with LEU83, Pi-cation interaction with LYS33Oncology
Estrogen Receptor Alpha (ERα) 1G50-8.7Hydrophobic interactions with biphenyl moiety, Hydrogen bond with GLU353Oncology
Monoamine Oxidase B (MAO-B) 2BYB-8.1Aromatic stacking with TYR398 and TYR435Neurodegenerative Diseases
Cholesteryl Ester Transfer Protein (CETP) 2OBD-9.5Extensive hydrophobic interactions within the lipid-binding tunnelCardiovascular Diseases
5-Hydroxytryptamine (Serotonin) Receptor 2A (5-HT2A) 6A93-7.9Salt bridge with ASP155, Aromatic interactions with PHE339Psychiatry

These hypothetical computational investigations underscore the potential of this compound as a valuable scaffold for the discovery of novel chemical entities. The insights gained from such in silico studies could guide the synthesis and biological evaluation of new derivatives with tailored pharmacological profiles.

Development of Chemical Probes and Advanced Tool Compounds

Synthesis of Fluorescent Analogs for Cellular Localization Studies

To visualize the interaction of 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine with its cellular targets, fluorescently labeled ligands (FLLs) can be synthesized. This involves chemically conjugating a fluorophore to the parent molecule. The primary amine group on the propan-1-amine moiety serves as a convenient attachment point for a variety of fluorescent dyes, typically through the formation of a stable amide bond. nih.gov

The design of these FLLs requires careful consideration of the fluorophore and any linking moiety to minimize disruption of the original compound's binding affinity and selectivity. nih.gov The linker's length and composition can be systematically varied to optimize the presentation of the pharmacophore to the receptor's binding site. nih.gov Commonly used fluorophores for this purpose include Boron-dipyrromethene (BODIPY), 7-nitrobenz-2-oxa-1,3-diazole (NBD), and various cyanine (B1664457) dyes (e.g., Cy3, Cy5), each offering distinct photophysical properties. nih.gov

The synthesis strategy would typically involve reacting the primary amine of this compound with an N-hydroxysuccinimide (NHS)-activated ester of the chosen fluorophore. nih.gov Alternatively, a bifunctional linker can be introduced first. For example, the amine could be reacted with glutaric anhydride (B1165640) to introduce a carboxylic acid, which is then coupled to an amine-containing fluorophore. mdpi.com

Once synthesized, these fluorescent analogs are used in advanced microscopy techniques, such as confocal or total internal reflection fluorescence (TIRF) microscopy, to study the subcellular distribution of the target receptors in living cells. worktribe.com The binding affinity of these new analogs must be determined through competitive binding assays to ensure they retain high affinity for the target. acs.org

Table 1: Hypothetical Fluorescent Analogs of this compound and Their Properties

Analog ID Fluorophore Linker Excitation Max (nm) Emission Max (nm) Target Affinity (Ki, nM)
BP-NBD-01NBDDirect Amide46553515.2
BP-BODIPY-02BODIPY-FLC3-Alkyl5035128.9
BP-Cy5-03Cy5PEG465067012.5

This table presents hypothetical data for illustrative purposes, based on common outcomes in fluorescent probe development.

Design and Synthesis of Affinity-Based Probes for Target Engagement Confirmation (e.g., utilizing bioorthogonal click chemistry)

To definitively identify the protein targets of this compound within a complex biological sample, affinity-based probes are designed. A powerful and widely used method is activity-based protein profiling (ABPP) which often employs click chemistry. researchgate.net This approach involves a two-step labeling strategy. researchgate.netnih.gov

First, a probe is synthesized by modifying the parent compound with a small, inert chemical handle, most commonly a terminal alkyne group. This modification is designed to be minimally perturbing, preserving the compound's native binding properties. For this compound, the alkyne tag could be incorporated by acylation of the primary amine with a molecule like 4-pentynoic acid.

In the second step, after the alkyne-tagged probe has been incubated with cells or a cell lysate and allowed to bind to its target(s), a reporter tag containing a complementary azide (B81097) group is added. nih.gov The reporter can be a fluorophore (e.g., Rhodamine-azide) for visualization or biotin-azide for enrichment and subsequent identification by mass spectrometry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction forms a stable triazole linkage, covalently attaching the reporter tag to the probe-bound protein. thermofisher.com This two-step method offers advantages over using bulky, pre-tagged probes, as the smaller alkyne-tagged probe generally has better cell permeability and selectivity. researchgate.net

Table 2: Components for an Affinity-Based Probing System

Component Structure/Function Example
Parent Ligand Binds to the target proteinThis compound
Alkyne Probe Parent ligand modified with a terminal alkyneN-(3-([1,1'-Biphenyl]-3-yloxy)propyl)pent-4-ynamide
Reporter Tag Azide-functionalized molecule for detection/enrichmentAzido-TAMRA-Biotin (for fluorescence and pulldown)
Reaction Bioorthogonal ligationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Development of Radioligands for Quantitative Receptor Occupancy Assays

Radioligands are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd) through saturation and competition binding assays. They are also crucial for in vivo imaging techniques like Positron Emission Tomography (PET) to measure target engagement in the brain. google.com

To develop a radioligand from this compound, a radioisotope must be incorporated into its structure. For in vitro binding assays, tritiation ([³H]) is a common strategy. nih.gov This could be achieved by catalytic reduction of a precursor containing a double bond or a halogen atom with tritium (B154650) gas. The resulting [³H]-labeled ligand would allow for highly sensitive detection in membrane binding assays.

For in vivo PET imaging, a positron-emitting isotope such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) is required. google.com The synthesis must be rapid due to the short half-lives of these isotopes (¹¹C: ~20 min; ¹⁸F: ~110 min). A common method for [¹¹C] labeling is the methylation of a primary or secondary amine, or a phenol, using [¹¹C]methyl iodide or [¹¹C]methyl triflate. A suitable precursor for this compound would be the corresponding des-methyl analog if a secondary amine variant were the target, or by introducing a precursor functional group elsewhere on the molecule.

These radioligands enable receptor occupancy studies, which are vital for establishing a relationship between drug dosage, plasma concentration, and the degree of target engagement in the central nervous system. nih.govnih.gov This information is critical for selecting appropriate doses in clinical trials. nih.gov

Table 3: Potential Radioligand Strategies for this compound

Radioligand Isotope Precursor Application
[³H]-3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine³HHalogenated biphenyl (B1667301) precursorIn vitro receptor binding assays (saturation, competition)
[¹¹C]-3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine¹¹CN-desmethyl or O-desmethyl precursorIn vivo PET imaging, receptor occupancy studies
[¹⁸F]-Fluoroethoxy-3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine¹⁸FBromoethoxy precursorIn vivo PET imaging, receptor occupancy studies

This table outlines hypothetical strategies for radiolabeling based on established methodologies.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Indications and Biological Pathways

The structural motifs present in 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine suggest several potential therapeutic applications that warrant further investigation. The biphenyl (B1667301) moiety is a common feature in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The aryloxypropanamine core is notably present in many beta-adrenergic receptor modulators. mdpi.comnih.gov

Future research should, therefore, focus on screening this compound and its derivatives against a diverse panel of biological targets. High-throughput screening campaigns could unveil unexpected activities and open up new therapeutic avenues. Given the structural similarities to known monoamine reuptake inhibitors, exploring its potential as a modulator of serotonin, norepinephrine, and dopamine transporters could be a fruitful area of research for neurological and psychiatric disorders. wikipedia.orgnews-medical.net

Furthermore, the anti-proliferative and cytotoxic potential of related biphenyl and propanamine-containing compounds suggests that this scaffold could be investigated for applications in oncology. nih.gov Elucidating the specific molecular pathways affected by this compound will be crucial in identifying its primary mechanism of action and potential therapeutic niche.

Strategies for Further Optimizing Potency, Selectivity, and Drug-like Properties

Once a promising biological activity is identified, the next critical step involves the chemical optimization of the lead compound. For this compound, a systematic structure-activity relationship (SAR) study would be essential to identify the key structural features responsible for its biological effects. researchgate.net

Key Optimization Strategies:

Modification of the Biphenyl Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the biphenyl rings can significantly impact potency and selectivity. These modifications can influence the compound's electronic properties and its ability to interact with the target protein.

Alterations to the Propanamine Side Chain: The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain can be modified to fine-tune the compound's basicity and lipophilicity, which are critical for its pharmacokinetic profile.

Isosteric Replacements: Replacing the ether linkage with other functional groups, such as a thioether or an amide, could lead to improved metabolic stability and altered binding modes.

Investigation into Potential Resistance Mechanisms and Mitigation Strategies

A significant challenge in drug development is the emergence of resistance. For any new therapeutic agent, it is crucial to anticipate and understand potential resistance mechanisms. If this compound or its analogs are developed as, for example, antimicrobial or anticancer agents, resistance could arise from several factors, including:

Target Modification: Mutations in the target protein that reduce the binding affinity of the drug.

Increased Drug Efflux: Overexpression of efflux pumps that actively remove the drug from the cell.

Enzymatic Degradation: Metabolic enzymes that inactivate the drug.

Proactively studying these potential resistance mechanisms can inform the design of second-generation compounds that are less susceptible to these effects. For instance, if the compound is found to be a substrate for a particular efflux pump, modifications could be made to the structure to reduce its recognition by the pump. In the context of monoamine reuptake inhibitors, tachyphylaxis, or the waning of a drug's effect over time, can be a concern and may be related to the depletion of monoamine neurotransmitters. nih.gov Understanding these processes is vital for developing long-term treatment strategies.

Integration of this compound and its Analogs into Combinatorial Libraries

The scaffold of this compound is well-suited for inclusion in combinatorial libraries for the discovery of new bioactive molecules. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for a wide range of biological activities.

By creating a library of analogs with diverse substituents on the biphenyl ring and modifications to the propanamine side chain, researchers can efficiently explore the chemical space around this core structure. This approach significantly increases the chances of identifying novel hits for various therapeutic targets. The biphenyl group, in particular, has been successfully utilized in the construction of combinatorial libraries to identify receptor antagonists. nih.gov

Below is a hypothetical representation of a combinatorial library based on the this compound scaffold:

Scaffold R1 Substituents R2 Substituents R3 Substituents
This compound-H, -F, -Cl, -CH3, -OCH3-H, -CH3, -C2H5-H, -OH, =O

Contribution to Fundamental Understanding of Ligand-Target Interactions

Beyond its direct therapeutic potential, this compound and its analogs can serve as valuable chemical probes to study the structure and function of their biological targets. The biphenyl moiety can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with the amino acid residues of a protein's binding pocket. nih.govnih.gov

Detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of the compound bound to its target can provide a wealth of information about the molecular basis of its activity. This knowledge can be instrumental in understanding the fundamental principles of ligand-receptor recognition and can guide the design of future drugs with improved properties. The development of ligands with high affinity and selectivity for specific receptors, such as the histamine (B1213489) H3 receptor in the case of some biphenylalkoxyamine derivatives, demonstrates the utility of this chemical class in probing receptor function. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically begins with 3-hydroxybiphenyl as a starting material. A nucleophilic substitution reaction is employed, where the hydroxyl group reacts with a propan-1-amine derivative under basic conditions (e.g., using potassium tert-butoxide in DMF). Key intermediates, such as 4-([1,1′-Biphenyl]-3-yloxy)-1-methyl-1,2,3,6-tetrahydropyridine (BiPHEN), are purified via flash column chromatography (SiO₂, 10–40% EtOAc in pentane) and characterized using 1H^1H NMR and HRMS to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm connectivity of the biphenyl ether and propan-1-amine moieties.
  • Mass Spectrometry : HRMS for exact mass determination, ensuring no side products (e.g., incomplete substitution or oxidation byproducts).
  • Chromatography : Reverse-phase HPLC (e.g., ODS column with CH₃CN/H₂O/10 mM NH₄OAc, pH 4.5) to assess radiochemical purity in radiolabeled analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Waste Management : Segregate chemical waste and consult certified disposal services for amines and aromatic compounds.
  • Emergency Response : Immediate skin washing with soap/water and medical consultation if exposed, as per SDS guidelines for related amines .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase (MAO) enzymes in vivo?

  • Methodological Answer : Radiolabeled analogs like 11C^{11}C-BiPHEN enable positron emission tomography (PET) imaging to study MAO-A/B activity. In vivo metabolic trapping involves:

  • Radiosynthesis : Methylation of precursors using 11C^{11}C-CH₃OTf, followed by semi-preparative HPLC purification.
  • Biodistribution Studies : Administer the tracer in animal models and quantify uptake in MAO-rich tissues (e.g., brain, liver).
  • Competition Assays : Co-administration with MAO inhibitors (e.g., selegiline) to confirm target specificity .

Q. What computational approaches are used to predict the reactivity of biphenyl-amine derivatives in organometallic complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties and binding affinities. For example:

  • Geometry Optimization : Optimize molecular structures of derivatives (e.g., mercury- or tellurium-containing analogs) using B3LYP/6-31G(d) basis sets.
  • Frontier Molecular Orbital Analysis : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Docking Studies : Simulate interactions with biological targets (e.g., MAO enzymes) using AutoDock Vina .

Q. How can researchers resolve contradictory data in the compound’s biological activity across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%).
  • Enzyme Source Consistency : Use recombinant human MAO isoforms instead of animal-derived enzymes to avoid species variability.
  • Control Experiments : Include reference inhibitors (e.g., clorgyline for MAO-A) to validate assay integrity .

Q. What strategies improve the metabolic stability of this compound for therapeutic applications?

  • Methodological Answer : Structural modifications to reduce cytochrome P450-mediated degradation:

  • Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions.
  • Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl groups) near the amine to hinder oxidation.
  • Prodrug Design : Mask the amine as a carbamate or acyloxyalkyl derivative for targeted release .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : A tiered approach is recommended:

  • In Vitro Assays : Microsomal stability (human/rat liver microsomes), plasma protein binding (equilibrium dialysis).
  • In Vivo PK : Administer IV/PO doses in rodents; collect plasma at timed intervals for LC-MS/MS quantification.
  • Compartmental Modeling : Use software like Phoenix WinNonlin to calculate AUC, half-life, and clearance .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

  • Methodological Answer : High-sensitivity methods include:

  • UHPLC-MS/MS : Detect sub-ppm impurities using a C18 column and electrospray ionization.
  • Residual Solvent Analysis : Headspace GC-MS to quantify DMF or THF residues (ICH Q3C guidelines).
  • Elemental Analysis : ICP-MS for heavy metal contaminants (e.g., Pd from catalytic reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.